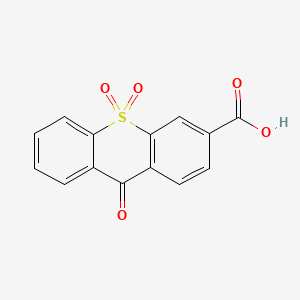
alpha-Hydroxy stearoyl-coa
Overview
Description
18:0(α -OH) Coenzyme A is a qualitative standard useful for general identification of lipids by MS analysis.
Mechanism of Action
Target of Action
The primary target of alpha-Hydroxy stearoyl-coA is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme plays a crucial role in lipid metabolism and body weight control .
Mode of Action
This compound interacts with its target, SCD1, by inhibiting its activity . SCD1 normally converts saturated fatty acids to monounsaturated fatty acids . By inhibiting SCD1, this compound can potentially alter the balance of saturated and unsaturated fatty acids in the body .
Biochemical Pathways
The inhibition of SCD1 by this compound affects the fatty acid metabolism pathway . SCD1 is responsible for the desaturation of fatty acids, which results in monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) . The inhibition of SCD1 can therefore disrupt the synthesis of these unsaturated fatty acids .
Result of Action
The inhibition of SCD1 by this compound can lead to a decrease in the production of monounsaturated fatty acids . This can potentially affect various physiological processes, including cellular membrane physiology and signaling . In many cancers, the expression of SCD1 is increased, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Biochemical Analysis
Biochemical Properties
Alpha-Hydroxy stearoyl-coa is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as stearoyl-coa desaturase, which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction is essential for maintaining the balance of fatty acids within cells. Additionally, this compound interacts with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It plays a role in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, the presence of this compound can modulate the expression of genes involved in lipid synthesis and oxidation . This compound also impacts cellular energy balance by regulating the availability of fatty acids for energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as stearoyl-coa desaturase, inhibiting or activating their activity depending on the cellular context . This binding interaction can lead to changes in gene expression, particularly those genes involved in lipid metabolism. Additionally, this compound can influence enzyme activity through post-translational modifications, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products may also have distinct biological activities that need to be considered.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic effects, potentially leading to lipid accumulation and metabolic disturbances . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It interacts with enzymes such as stearoyl-coa desaturase and acetyl-coa carboxylase, influencing the flux of metabolites through these pathways . The presence of this compound can alter the levels of key metabolites, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The specific localization of this compound is crucial for its activity and function within cells.
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-hydroxyoctadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,31+,32+,33-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMIXCIJFLULT-LPSUQUFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38861-93-7 | |
| Record name | 2-Hydroxyoctadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



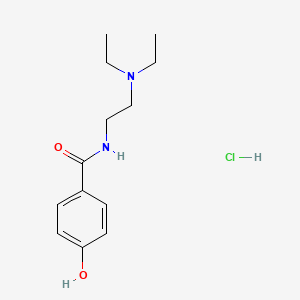
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)


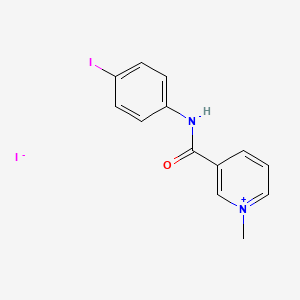

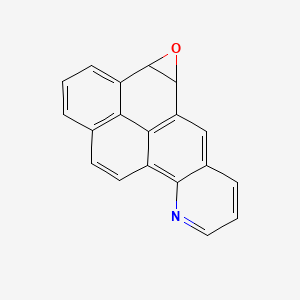
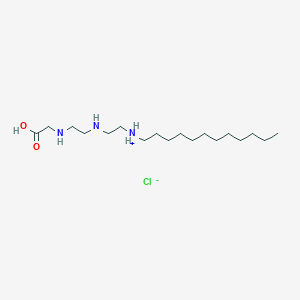
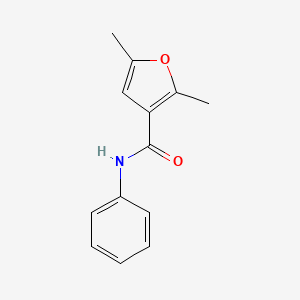
![2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid](/img/structure/B1195980.png)
